Cas no 1805966-26-0 (Ethyl 3-amino-2-(trifluoromethyl)pyridine-5-acetate)

Ethyl 3-amino-2-(trifluoromethyl)pyridine-5-acetate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 3-amino-2-(trifluoromethyl)pyridine-5-acetate
-
- Inchi: 1S/C10H11F3N2O2/c1-2-17-8(16)4-6-3-7(14)9(15-5-6)10(11,12)13/h3,5H,2,4,14H2,1H3
- InChI Key: ZSVHOLLUINVQOT-UHFFFAOYSA-N
- SMILES: FC(C1C(=CC(=CN=1)CC(=O)OCC)N)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 271
- XLogP3: 1.2
- Topological Polar Surface Area: 65.2
Ethyl 3-amino-2-(trifluoromethyl)pyridine-5-acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029014506-250mg |
Ethyl 3-amino-2-(trifluoromethyl)pyridine-5-acetate |
1805966-26-0 | 95% | 250mg |
$960.40 | 2022-04-01 | |
Alichem | A029014506-1g |
Ethyl 3-amino-2-(trifluoromethyl)pyridine-5-acetate |
1805966-26-0 | 95% | 1g |
$2,952.90 | 2022-04-01 |
Ethyl 3-amino-2-(trifluoromethyl)pyridine-5-acetate Related Literature
-
Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621
-
Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661
-
Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254
Additional information on Ethyl 3-amino-2-(trifluoromethyl)pyridine-5-acetate
Ethyl 3-amino-2-(trifluoromethyl)pyridine-5-acetate: A Comprehensive Overview
Ethyl 3-amino-2-(trifluoromethyl)pyridine-5-acetate, also known by its CAS number 1805966-26-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural features and potential applications in drug development. The molecule consists of a pyridine ring substituted with an amino group at position 3, a trifluoromethyl group at position 2, and an ethyl acetate group at position 5. These substituents contribute to its distinctive chemical properties and reactivity.
The synthesis of Ethyl 3-amino-2-(trifluoromethyl)pyridine-5-acetate involves a series of well-defined organic reactions. The starting material is typically a pyridine derivative, which undergoes nucleophilic substitution or electrophilic substitution to introduce the desired substituents. The introduction of the trifluoromethyl group is often achieved through a Sandmeyer-type reaction or via the use of a trifluoroacetylating agent. The amino group is introduced using reductive amination or through the use of an amine precursor. Finally, the ethyl acetate group is added via esterification, completing the synthesis of the compound.
Recent studies have highlighted the potential of Ethyl 3-amino-2-(trifluoromethyl)pyridine-5-acetate in various pharmacological applications. Researchers have investigated its ability to modulate cellular signaling pathways, particularly those involving protein kinases. In vitro experiments have demonstrated that this compound exhibits potent inhibitory activity against several kinases, making it a promising candidate for the development of anti-cancer therapies. Additionally, its trifluoromethyl group contributes to enhanced stability and bioavailability, which are critical factors in drug design.
The structural versatility of Ethyl 3-amino-2-(trifluoromethyl)pyridine-5-acetate allows for further functionalization, enabling the exploration of its potential in other therapeutic areas. For instance, modifications to the amino or acetate groups could yield derivatives with improved pharmacokinetic profiles or enhanced selectivity for specific targets. Furthermore, computational studies have been conducted to predict the compound's interactions with biological macromolecules, providing valuable insights into its mechanism of action.
In terms of safety and toxicity, preliminary studies indicate that Ethyl 3-amino-2-(trifluoromethyl)pyridine-5-acetate exhibits low toxicity in experimental models. However, further research is required to fully understand its long-term effects and potential for off-target interactions. Regulatory agencies have not yet classified this compound as a hazardous material; however, standard precautions should be taken during handling and storage to ensure safety.
Looking ahead, the development of Ethyl 3-amino-2-(trifluoromethyl)pyridine-5-acetate into a clinical candidate will depend on several factors, including its efficacy in preclinical models and its manufacturability on an industrial scale. Collaborative efforts between academic institutions and pharmaceutical companies are expected to drive advancements in this area. As research progresses, this compound has the potential to make a significant impact in the field of medicinal chemistry.
1805966-26-0 (Ethyl 3-amino-2-(trifluoromethyl)pyridine-5-acetate) Related Products
- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)
- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)
- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)
- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)
- 42464-96-0(NNMTi)
- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)
- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)
- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)
- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)
- 857369-11-0(2-Oxoethanethioamide)




